molecular formula C9H18O2 B146188 Butyl valerate CAS No. 591-68-4

Butyl valerate

Cat. No.: B146188
CAS No.: 591-68-4
M. Wt: 158.24 g/mol
InChI Key: OKJADYKTJJGKDX-UHFFFAOYSA-N
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Description

Butyl valerate, also known as butyl pentanoate, is an ester formed from the reaction of butanol and valeric acid. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The molecular formula of this compound is C9H18O2, and it has a molecular weight of 158.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl valerate is typically synthesized through the esterification of valeric acid with butanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Valeric Acid+ButanolH2SO4Butyl Valerate+Water\text{Valeric Acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Valeric Acid+ButanolH2​SO4​​Butyl Valerate+Water

The reaction mixture is heated to boiling, and the water formed is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of solid acid catalysts, such as mesoporous Al-SBA-15 supported with phosphotungstic acid, has been explored to improve the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: Butyl valerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to valeric acid and butanol.

    Oxidation: this compound can be oxidized to produce valeric acid and other oxidation products.

    Reduction: Reduction of this compound can yield butanol and valeric acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Valeric acid and butanol.

    Oxidation: Valeric acid and other carboxylic acids.

    Reduction: Butanol and valeric acid.

Scientific Research Applications

Butyl valerate has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Comparison with Similar Compounds

Butyl valerate can be compared with other esters such as:

    Butyl butyrate: Similar fruity aroma, used in flavors and fragrances.

    Ethyl valerate: Similar ester structure, used in flavors and fragrances.

    Methyl valerate: Similar ester structure, used in flavors and fragrances.

Uniqueness: this compound is unique due to its specific combination of valeric acid and butanol, which gives it distinct chemical properties and applications. Its use in the flavor and fragrance industry is particularly notable due to its pleasant fruity aroma .

Properties

IUPAC Name

butyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJADYKTJJGKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060455
Record name Pentanoic acid, butyl ester
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, liquid with an apple-raspberry odour
Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040295
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Record name Butyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

185.80 °C. @ 760.00 mm Hg
Record name Butyl pentanoate
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Solubility

slightly, soluble in propylene glycol; slightly soluble in water
Record name Butyl pentanoate
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Record name Butyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.861-0.871(d20/4)
Record name Butyl valerate
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CAS No.

591-68-4
Record name Butyl valerate
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Record name Butyl valerate
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Record name Pentanoic acid, butyl ester
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Record name Pentanoic acid, butyl ester
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Record name Butyl valerate
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Record name BUTYL VALERATE
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Record name Butyl pentanoate
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Melting Point

-92.8 °C
Record name Butyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Butyl Valerate?

A1: this compound, also known as Butyl Pentanoate, is an ester.

    Q2: What are the main applications of this compound?

    A2: this compound is primarily used as a flavoring agent in the food and beverage industry. [, ] Its fruity aroma makes it suitable for various applications, including:

    • Food flavoring: Used to impart apple, pineapple, and other fruity notes to various food products. []

    Q3: Can this compound be synthesized catalytically, and what are the key findings?

    A3: Yes, this compound can be synthesized via esterification of valeric acid and n-butanol. Several studies have explored different catalysts for this reaction:

    • Nano-H3PW12O40/SiO2 Catalyst: Research demonstrated that a nano-solid heteropoly acid catalyst, nano-H3PW12O40/SiO2, effectively catalyzed this compound synthesis. Optimal conditions, including a molar ratio of 1:1.2 (pentoic acid to butyl alcohol), 0.4g catalyst per 0.1 mol pentoic acid, and a reaction temperature of 120°C, yielded 95% this compound. []
    • Silicotungstic Acid Catalyst: Another study investigated acticarbon adsorptive silicotungstic acid as a catalyst for this compound synthesis. The research highlighted the catalyst's stability and high activity, achieving a 92.6% yield. []
    • SO₄²⁻/TiO₂-Al-MCM-41 Catalyst: Scientists developed a SO₄²⁻/TiO₂-Al-MCM-41 solid superacid catalyst and achieved a 98.5% yield of this compound under specific reaction conditions (138°C, 1% catalyst by mass). []

    Q4: Has this compound been identified in naturally occurring sources?

    A4: Yes, this compound has been identified as a volatile flavor compound in various natural sources:

    • Jackfruit: Analysis of jackfruit (Artocarpus heterophyllus) revealed the presence of this compound, primarily in the fruit's flesh. []
    • Pacific Oysters: A study on Pacific Oysters (Crassostrea gigas) found this compound among the volatile compounds contributing to their flavor profile. []
    • Cashew Apples: Research identified this compound as a key volatile organic compound in cashew apples, contributing to their characteristic aroma and flavor. []

    Q5: Are there any studies on the attractant effect of this compound on insects?

    A5: Yes, research has investigated the behavioral response of the melon fruit fly, Zeugodacus tau, to this compound:

    • Melon Fruit Fly Repellent: A study found that this compound, along with other compounds like butyl isovalerate and isoamyl hexanoate, elicited repellency behavior in gravid female Zeugodacus tau. [] This suggests its potential use in pest management strategies for this specific insect.

    Q6: How has this compound been studied in the context of fuel development?

    A6: this compound has been explored as a potential biofuel, particularly in compression ignition engines:

    • Biofuel Properties: Research comparing the combustion properties of various bio-derived fuel molecules, including this compound, found that its ignition delay was longer than ketones but shorter than levulinates. [] This information is valuable for optimizing engine design and performance for biofuel applications.

    Q7: What analytical methods are used to detect and quantify this compound?

    A7: Several analytical techniques are employed for the characterization and quantification of this compound:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify volatile compounds, including this compound, in various matrices like fruits, flavorings, and biological samples. [, , , , ]
    • Solid Phase Microextraction (SPME): SPME, often coupled with GC-MS, is a sensitive technique used to extract and concentrate volatile compounds like this compound from complex samples. []
    • Liquid Continuous Extraction (LLCE): LLCE, also coupled with GC-MS, offers an alternative extraction method for volatile compounds like this compound. []

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